1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene
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Overview
Description
1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene is a complex organic compound with the molecular formula C20H13ClF3NO3S. It is characterized by the presence of a chlorophenyl group, a nitro group, and a trifluoromethylphenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Scientific Research Applications
1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components .
Comparison with Similar Compounds
1-[(4-chlorophenyl)sulfanyl]-2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene can be compared with similar compounds such as:
1-[(4-chlorophenyl)sulfanyl]-2-nitrobenzene: Lacks the trifluoromethylphenoxy group, which may result in different chemical and biological properties.
2-nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene: Lacks the chlorophenylsulfanyl group, which may affect its reactivity and applications.
1-[(4-chlorophenyl)sulfanyl]-4-{[3-(trifluoromethyl)phenoxy]methyl}benzene: The position of the nitro group is different, which can influence its chemical behavior and biological activity.
This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-2-nitro-4-[[3-(trifluoromethyl)phenoxy]methyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NO3S/c21-15-5-7-17(8-6-15)29-19-9-4-13(10-18(19)25(26)27)12-28-16-3-1-2-14(11-16)20(22,23)24/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDABSVARDVPLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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